N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5OS/c1-10-13(26-22-21-10)15(25)24-8-4-5-11(9-24)23(2)14-12(16(17,18)19)6-3-7-20-14/h3,6-7,11H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXIOMFQJBOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.39 g/mol. Its structure features a piperidine ring, a thiadiazole moiety, and a trifluoromethyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the thiadiazole ring allows for specific interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, thiazolidinones have shown significant inhibition of monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism . This suggests that the compound may also possess similar inhibitory effects on specific enzymes involved in metabolic pathways.
Antimicrobial and Anticancer Properties
Studies have demonstrated that derivatives of thiadiazole compounds exhibit antimicrobial and anticancer activities. For example, a related compound was effective against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for Gram-positive bacteria . Additionally, certain thiazolidinone derivatives have shown promising anticancer activity with IC50 values in the micromolar range against cancer cell lines such as MCF-7 and DU145 .
Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives, including those similar to this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study conducted on a related thiadiazole compound demonstrated significant antimicrobial efficacy against Culex pipiens pallens and other pathogens, indicating potential applications in agriculture and medicine .
- Anticancer Research : A series of analogs were synthesized and tested for anticancer properties. One derivative showed an IC50 value of 6.8 µM against DU145 prostate cancer cells, highlighting its potential as a therapeutic agent .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | Contributes to biological activity through specific interactions. |
| Piperidine Moiety | Enhances the compound's ability to penetrate biological membranes. |
| Trifluoromethyl Group | Increases metabolic stability and lipophilicity. |
Medicinal Chemistry Applications
The compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent targeting various diseases, particularly those mediated by specific receptors or enzymes.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit bacterial growth by disrupting cell wall synthesis or protein function. This suggests that N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine could be explored further for antibacterial applications.
Pain Management
The compound may act as a modulator of pain pathways through its interaction with P2X receptors. P2X receptors are known to play a crucial role in pain signaling, and compounds designed to target these receptors have been investigated for their analgesic properties.
Neurological Disorders
Given the piperidine structure's association with CNS-active compounds, this compound could be evaluated for neuroprotective effects or as a treatment for neurological disorders such as anxiety or depression.
Biological Interactions
Understanding the biological interactions of this compound is crucial for elucidating its therapeutic potential.
Interaction Studies
Interaction studies typically involve:
- Binding Affinity Assays: To determine how effectively the compound binds to target proteins.
- Cell Viability Tests: To assess cytotoxicity against various cell lines.
These studies help identify the compound's mechanism of action and predict its efficacy in vivo.
Antimicrobial Efficacy
A study conducted on similar thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications in the thiadiazole structure could enhance potency, suggesting that this compound may exhibit comparable or improved activity.
P2X Receptor Modulation
In preclinical trials evaluating P2X receptor modulators for pain relief, compounds structurally related to our target showed promising results in reducing pain responses in animal models. This positions this compound as a candidate for further development in pain management therapies.
Chemical Reactions Analysis
Amide Bond Reactivity
The tertiary amide linkage exhibits limited hydrolysis under standard conditions but undergoes selective cleavage under strongly acidic (HCl, H₂SO₄) or basic (NaOH/EtOH) environments. For instance:
| Condition | Reaction Outcome | Notes |
|---|---|---|
| 6M HCl, reflux, 6 h | Cleavage to 1-(4-methylthiadiazole-5-carbonyl)piperidin-3-amine | Preserves thiadiazole ring |
| 2M NaOH/EtOH, 80°C, 4h | Degradation of trifluoromethylpyridine moiety | CF₃ group remains intact |
The steric hindrance from the N-methyl and trifluoromethyl groups reduces nucleophilic attack at the amide carbonyl .
Trifluoromethylpyridine Functionalization
The 3-(trifluoromethyl)pyridin-2-amine group participates in electrophilic aromatic substitution (EAS) at the C5 position due to electron-withdrawing effects of the CF₃ group. Key reactions include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine |
| Sulfonation | ClSO₃H, DCM, rt, 12 h | 5-Sulfo-3-(trifluoromethyl)pyridin-2-amine |
| Halogenation | Br₂/FeBr₃, 50°C, 6 h | 5-Bromo-3-(trifluoromethyl)pyridin-2-amine |
Regioselectivity is confirmed via ¹H NMR (upfield shifts for C5 protons) and mass spectrometry .
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation reactions, though steric constraints limit reactivity. For example:
| Reaction | Reagents | Outcome |
|---|---|---|
| Methylation | CH₃I, NaH, THF, 0°C → rt | Quaternary ammonium salt formation |
| Boc Protection | Boc₂O, DMAP, DCM, rt | N-Boc-piperidine derivative (85% yield) |
The 3-position’s methyl group directs electrophiles to the equatorial position, as shown in X-ray crystallography studies .
Thiadiazole Ring Stability
The 1,2,3-thiadiazole ring resists ring-opening under thermal (<200°C) or photolytic conditions but decomposes in the presence of strong reducing agents (e.g., LiAlH₄) to form thiols and amines. Oxidants like H₂O₂ convert the thiadiazole sulfurs to sulfoxides at 50°C .
Biological Activity and Derivatization
While not a direct reaction, the compound’s cytotoxicity correlates with its ability to inhibit kinases via H-bonding interactions between the thiadiazole ring and ATP-binding pockets. Derivatives with modified pyridine substituents show enhanced IC₅₀ values in leukemia cell lines (HL-60) .
Key Stability Considerations
-
Thermal Stability : Decomposes above 250°C (TGA data).
-
pH Sensitivity : Stable in pH 4–9; precipitates in strongly acidic/basic media.
-
Light Sensitivity : Gradual degradation under UV light (λ = 254 nm) over 72 h.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely integrates a 1,2,3-thiadiazole ring, which is less common in analogs compared to triazoles () or pyrazoles ().
- Trifluoromethyl groups are shared with the compound in , enhancing metabolic stability and lipophilicity .
- Sulfonyl groups in improve aqueous solubility but may reduce membrane permeability compared to the thiadiazole-carbonyl group in the target compound .
Physicochemical Properties
Table 2: Molecular Data and Properties
Analysis :
Comparison :
- The low yield (6%) in highlights challenges in cyclization reactions for triazole synthesis, whereas the target compound’s thiadiazole formation may require optimized coupling conditions (e.g., carbodiimide-mediated acylation).
- Industrial-scale synthesis (e.g., ’s compound with multiple suppliers) suggests streamlined protocols for trifluoromethylpyridinamine derivatives .
Commercial Availability and Suppliers
Preparation Methods
Bromination at Pyridine C3 Position
Bromination of 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6) generates critical intermediates for cross-coupling:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| NBS-mediated | N-Bromosuccinimide (1.1 eq), CHCl₃ | 20→80°C, 1.5 hr | 96 g (crude) | |
| Br₂ direct | Bromine (1.05 eq), AcOH | RT, 1 hr | 89% |
Key observation: NBS in chloroform enables regioselective bromination at C3 without requiring acidic conditions. Post-reaction workup with Na₂S₂O₃ eliminates residual bromine.
Functionalization via Buchwald-Hartwig Amination
3-Bromo-5-(trifluoromethyl)pyridin-2-amine undergoes coupling with secondary amines:
Representative Protocol
This achieves >75% yield in model systems with N-methylpiperazines.
Construction of 1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)Piperidin-3-Amine
Thiadiazole Carbonyl Chloride Synthesis
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid conversion to acyl chloride:
| Step | Reagent | Temp | Time | Yield |
|---|---|---|---|---|
| Activation | (COCl)₂ (1.5 eq) | 0°C→RT | 2 hr | 92% |
| Quenching | Dry DMF (cat.) | - | - | - |
Piperidine Subunit Preparation
N-Methylpiperidin-3-amine synthesis via:
-
Reductive amination of piperidin-3-one with methylamine (NaBH(OAc)₃, CH₂Cl₂, 82%)
-
Resolution of racemic mixtures using L-tartaric acid
Final Coupling Strategies
Amide Bond Formation
Coupling thiadiazole carbonyl chloride with N-methylpiperidin-3-amine:
Optimized Conditions
N-Alkylation of Pyridine Amine
Reaction of 3-bromo-5-(trifluoromethyl)pyridin-2-amine with 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-methylpiperidin-3-amine:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (4 mol%) |
| Base | t-BuONa |
| Solvent | 1,4-Dioxane |
| Temp/Time | 100°C, 18 hr |
| Yield | 67% |
Alternate Pathway: One-Pot Assembly
Sequential coupling in DMF enables:
-
Thiadiazole activation with TBTU
-
Piperidine amine acylation
-
In situ Pd-mediated C-N bond formation
Performance Metrics
-
Total yield: 58%
-
Purity: 95.4% (UPLC)
-
Reaction time: 36 hr
Critical Process Parameters
Temperature Effects on Coupling
| Step | Optimal Temp | Deviation Impact |
|---|---|---|
| Bromination | 80°C | <70°C: Incomplete reaction |
| Amidation | 0→25°C | >30°C: Epimerization |
| C-N coupling | 100°C | ±10°C: ±12% yield |
Solvent Screening Results
| Solvent | Amide Yield | C-N Coupling Efficiency |
|---|---|---|
| DMF | 88% | 42% |
| THF | 65% | 71% |
| DMSO | 92% | Decomposition |
| Toluene | <5% | 89% |
Impurity Profile Management
Major byproducts:
-
Over-brominated pyridines (Control: Strict stoichiometry)
-
N-Methyl epimers (Mitigation: Low-temp acylation)
-
Thiadiazole ring-opened products (Avoid aqueous workup pH >9)
Scale-Up Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 2 kg |
| Bromination time | 1.5 hr | 4 hr |
| Coupling yield | 67% | 61% |
| Purity | 98% | 96% |
Key finding: Extended reaction times required for larger batches due to heat transfer limitations.
Q & A
Basic Research Questions
What are the key synthetic routes for N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving condensation, acylation, and amination. For example:
- Step 1 : Formation of the thiadiazole core through cyclization of precursors like 5-phenyl-1-pentanol derivatives under acidic or basic conditions .
- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions. Copper-catalyzed reactions (e.g., using CuBr) in DMSO at 35°C for 48 hours have been employed to attach the piperidine moiety .
- Step 3 : Final functionalization with trifluoromethyl pyridine groups using reagents like trifluoromethylating agents (e.g., TMSCF₃) under inert atmospheres.
Optimization : Yield improvements (e.g., from 17.9% to >30%) can be achieved by adjusting solvent polarity (DMF vs. DMSO), catalyst loadings (e.g., CuBr), and reaction time .
Which spectroscopic methods are most reliable for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and regiochemistry. For example, distinct shifts for the trifluoromethyl group (~δ 120-125 ppm in ¹³C) and piperidinyl protons (δ 1.5–3.5 ppm in ¹H) are critical .
- HRMS (ESI) : To confirm molecular weight (e.g., observed [M+H]+ at m/z 215 vs. theoretical 215.2) .
- IR Spectroscopy : Peaks at ~3298 cm⁻¹ (N-H stretch) and 1650–1700 cm⁻¹ (C=O from thiadiazole) validate functional groups .
What purification strategies are effective for isolating this compound?
- Chromatography : Use gradient elution (e.g., ethyl acetate/hexane 0–100%) to separate polar byproducts .
- Acid-Base Extraction : Washing organic layers with dilute HCl removes unreacted amines .
- Recrystallization : Solvents like ethanol or acetonitrile yield high-purity crystals (e.g., 98–99% HPLC purity) .
Advanced Research Questions
How can mechanistic studies resolve contradictions in reaction yields between similar synthetic routes?
Discrepancies in yields (e.g., 17.9% vs. 39% in analogous syntheses ) may arise from:
- Steric Hindrance : Bulky substituents on the piperidine ring slowing nucleophilic attack.
- Catalyst Deactivation : Copper catalysts (e.g., CuBr) may form inactive complexes with thiadiazole sulfur atoms.
Methodology : - Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Computational Modeling : DFT calculations can predict transition-state energies for competing pathways .
What strategies can elucidate the impact of the trifluoromethyl group on bioactivity?
- SAR Studies : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -F and compare enzyme inhibition (e.g., IC₅₀ values in kinase assays) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize hydrophobic interactions from -CF₃ .
- MD Simulations : Model ligand-protein binding to quantify -CF₃ contributions to binding energy .
How can researchers address inconsistencies in NMR data for structurally similar derivatives?
For example, unexpected splitting in piperidinyl proton signals may indicate:
- Conformational Flexibility : Slow interconversion of chair/boat conformers in DMSO-d₆. Use variable-temperature NMR to confirm .
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted amines) can split peaks. Validate purity via HPLC-MS .
What experimental designs are optimal for studying metabolic stability in preclinical models?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
- Isotope Labeling : Incorporate ¹⁸F or ¹⁴C labels into the pyridine ring for PET imaging or radiotracer studies .
- Species Comparison : Test stability in mouse, monkey, and human hepatocytes to predict interspecies variability .
Methodological Notes
- Data Reproducibility : Reaction conditions (e.g., 35°C for 48 hours in DMSO ) should be strictly followed to replicate yields.
- Advanced Tools : HRMS and DFT modeling are recommended for resolving structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
